molecular formula C10H22O B1615865 2,2-Dimethyl-1-octanol CAS No. 2370-14-1

2,2-Dimethyl-1-octanol

Cat. No. B1615865
CAS RN: 2370-14-1
M. Wt: 158.28 g/mol
InChI Key: KEXGXAGJHHCTKD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-octanol is an organic compound with the molecular formula C10H22O . It belongs to the class of organic compounds known as tertiary alcohols . The molecule consists of a hydroxyl (OH) functional group on an aliphatic carbon atom .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1-octanol consists of a chain of 10 carbon atoms, with two methyl groups attached to the second carbon atom and a hydroxyl group attached to the first carbon atom . The molecular weight of this compound is 158.2811 .


Physical And Chemical Properties Analysis

2,2-Dimethyl-1-octanol has a molecular weight of 158.2811 . Other physical and chemical properties such as solubility, density, melting point, boiling point, and refractive index are not provided in the search results .

Scientific Research Applications

Subheading Interaction with DPPC LUVs

2,2-Dimethyl-1-octanol, along with other alkanols, shows specific behavior when interacting with dipalmitoylphosphatidylcholine (DPPC) large unilamellar vesicles (LUVs). The incorporation of these alkanols, including 2,2-dimethyl-1-octanol and its isomers, into DPPC LUVs was investigated, revealing that the alkanols' association with the vesicles increases with their concentration. This incorporation process exhibits cooperativity and is influenced by the topology of the alkanols, such as the positioning of the hydroxyl group and branching in the molecule. This behavior is significant for understanding the solubilization of alkanols in biological membranes and their potential applications in drug delivery systems or membrane studies (Aspée & Lissi, 1995).

Vapor Pressure and Phase Behavior

Subheading Physicochemical Properties

Research has focused on determining the vapor pressure of various aliphatic alcohols, including 2,2-dimethyl-1-octanol. The precision comparative ebulliometry was used to measure the vapor pressures of these alcohols over a specific pressure range, providing essential data for the Antoine equation, which describes the temperature dependence of vapor pressure. This data is crucial for understanding the phase behavior of these compounds and their potential applications in chemical processes or environmental fate modeling (Čenský et al., 2010).

Hydroamination Mechanisms

Subheading Reaction Pathways

2,2-Dimethyl-1-octanol has been studied in the context of hydroamination reactions, where it's used as a reactant. The mechanisms of hydroamination of alcohols and carbonyl compounds were investigated, showing that amines can be formed through both "imine" and "enamine" mechanisms. This research provides insights into the chemistry of 2,2-dimethyl-1-octanol and its interactions with aminating agents, contributing to the field of synthetic chemistry and the development of new catalytic processes (Kliger et al., 1990).

Safety and Hazards

2,2-Dimethyl-1-octanol is combustible and causes skin and eye irritation . It is very toxic to aquatic life and has long-lasting effects . Safety measures include avoiding contact with skin, eyes, and clothing, not ingesting or breathing the dust, and using only explosion-proof equipment .

properties

IUPAC Name

2,2-dimethyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-4-5-6-7-8-10(2,3)9-11/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXGXAGJHHCTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334237
Record name 2,2-Dimethyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-octanol

CAS RN

2370-14-1
Record name 2,2-Dimethyl-1-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2370-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Octanol, 2,2-dimethyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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